2-Chlorodibenzo[b,f]oxepine
Overview
Description
2-Chlorodibenzo[b,f]oxepine is a synthetic tricyclic compound with the molecular formula C14H9ClO . It has a molecular weight of 228.68 .
Synthesis Analysis
A novel and simple one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions has been reported . This cascade process involves nucleophilic aromatic substitution followed by Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of 2-Chlorodibenzo[b,f]oxepine consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 228.674 Da and the monoisotopic mass is 228.034195 Da .Physical And Chemical Properties Analysis
2-Chlorodibenzo[b,f]oxepine is a solid at room temperature .Scientific Research Applications
Crystallographic Insights
2-Chlorodibenzo[b,f]oxepine has been a subject of study in crystallography, specifically in the context of amoxapine acetate. The research conducted by Bhardwaj et al. (2015) focused on the crystal structure of a mixed solvated form of amoxapine acetate, which includes 2-Chlorodibenzo[b,f]oxepine. They discovered a layered structure formation involving various components, including 2-Chlorodibenzo[b,f]oxepine, linked via hydrogen bonds (Bhardwaj, Raval, Oswald, & Florence, 2015).
Pharmacological Activities
The compound has been evaluated for its pharmacological activities, particularly as an antagonist for certain receptors. Hallinan et al. (1993) described derivatives of 2-Chlorodibenzo[b,f]oxepine as effective analgesics and PGE2 antagonists, focusing on the EP1 receptor subtype. Their research highlights the compound's potential in developing new analgesics (Hallinan, Hagen, Husa, Tsymbalov, Rao, Vanhoeck, Rafferty, Stapelfeld, Savage, & Reichman, 1993).
Synthesis and Modification Studies
Another aspect of research involves the synthesis and modification of 2-Chlorodibenzo[b,f]oxepine for various applications. Doherty et al. (2003) conducted a study on functionalized fluorinated arylethers derived from 2-Chlorodibenzo[b,f]oxepine. They examined the production of fluorinated aryl ethers with specific functionalities, showcasing the versatility of 2-Chlorodibenzo[b,f]oxepine in synthetic chemistry (Doherty, Nieuwenhuyzen, Saunders, & Sloan, 2003).
Anti-Tumor Activities
Research has also explored the potential anti-tumor activities of compounds related to 2-Chlorodibenzo[b,f]oxepine. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins isolated from a plant species, which exhibited anti-tumor activities against certain human tumor cell lines. This indicates the potential of 2-Chlorodibenzo[b,f]oxepine derivatives in oncological research (Wu, He, & Pan, 2006).
Future Directions
While specific future directions for 2-Chlorodibenzo[b,f]oxepine are not mentioned in the available resources, dibenzo[b,f]oxepines have been found to occupy an incredibly important position in medicinal and pharmaceutical industries . They have excellent biological activities and are desirable in designing novel biological agents .
properties
IUPAC Name |
3-chlorobenzo[b][1]benzoxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMRCZFEDNRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745405 | |
Record name | 2-Chlorodibenzo[b,f]oxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[b,f]oxepine | |
CAS RN |
25558-88-7 | |
Record name | 2-Chlorodibenzo[b,f]oxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.